molecular formula C11H14ClNO4 B14612770 Acetamide, 2-chloro-N-[4-(2,3-dihydroxypropoxy)phenyl]- CAS No. 60082-53-3

Acetamide, 2-chloro-N-[4-(2,3-dihydroxypropoxy)phenyl]-

Cat. No.: B14612770
CAS No.: 60082-53-3
M. Wt: 259.68 g/mol
InChI Key: QBOWLLHHQGWOPX-UHFFFAOYSA-N
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Description

Acetamide, 2-chloro-N-[4-(2,3-dihydroxypropoxy)phenyl]- is an organic compound with a complex structure that includes a chloroacetamide group and a dihydroxypropoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-chloro-N-[4-(2,3-dihydroxypropoxy)phenyl]- typically involves the chloroacetylation of 4-(2,3-dihydroxypropoxy)aniline. The reaction is carried out in the presence of acetic acid, acetonitrile, and tetrahydrofuran as solvents . The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-chloro-N-[4-(2,3-dihydroxypropoxy)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce various substituted acetamides .

Scientific Research Applications

Acetamide, 2-chloro-N-[4-(2,3-dihydroxypropoxy)phenyl]- has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, 2-chloro-N-[4-(2,3-dihydroxypropoxy)phenyl]- is unique due to its dihydroxypropoxyphenyl group, which imparts specific chemical properties and potential biological activities that are not present in the similar compounds listed above. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

60082-53-3

Molecular Formula

C11H14ClNO4

Molecular Weight

259.68 g/mol

IUPAC Name

2-chloro-N-[4-(2,3-dihydroxypropoxy)phenyl]acetamide

InChI

InChI=1S/C11H14ClNO4/c12-5-11(16)13-8-1-3-10(4-2-8)17-7-9(15)6-14/h1-4,9,14-15H,5-7H2,(H,13,16)

InChI Key

QBOWLLHHQGWOPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCl)OCC(CO)O

Origin of Product

United States

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